molecular formula C41H77NO4 B14795386 [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B14795386
M. Wt: 648.1 g/mol
InChI Key: NYDLOCKCVISJKK-FLFKKZLDSA-N
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Description

[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound that features both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 3-(dimethylamino)-2-hydroxypropyl octadec-9-enoate. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microfluidization technology can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a valuable compound in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a surfactant. Its amphiphilic nature allows it to interact with biological membranes, making it useful in the formulation of drug delivery systems.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent

Industry

Industrially, this compound is used in the formulation of emulsifiers and stabilizers. Its surfactant properties make it valuable in the production of cosmetics, pharmaceuticals, and food products.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, altering its properties and potentially facilitating the delivery of therapeutic agents. The molecular targets and pathways involved include interactions with phospholipids and membrane proteins .

Comparison with Similar Compounds

Similar Compounds

  • [3-(dimethylamino)-2-hydroxypropyl] octadec-9-enoate
  • [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] acetate
  • [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] butyrate

Uniqueness

Compared to similar compounds, [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate stands out due to its specific ester and amine functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a surfactant and a therapeutic agent highlights its versatility and potential for diverse applications .

Properties

Molecular Formula

C41H77NO4

Molecular Weight

648.1 g/mol

IUPAC Name

[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19+,22-20+

InChI Key

NYDLOCKCVISJKK-FLFKKZLDSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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